ethyl 4-(2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Historical Development of Pyridazine-Based Heterocyclic Research
The pyridazine ring, a six-membered diazine heterocycle, has emerged as a critical scaffold in medicinal chemistry due to its distinct physicochemical properties. Unlike pyridine or pyrimidine, pyridazine exhibits a high dipole moment (5.24 D), enabling robust π-π stacking interactions with aromatic residues in biological targets such as tyrosine and tryptophan. Historically, pyridazine derivatives gained prominence with the FDA approvals of relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor), which validated its utility in drug design. Early applications focused on replacing phenyl rings with pyridazine to reduce lipophilicity (ΔLogD~7.4~ = -2.17) and mitigate cytochrome P450 (CYP 450) inhibition. For example, pyridazine-containing human rhinovirus capsid inhibitors like pirodavir demonstrated antiviral efficacy through dual hydrogen bonding and π-stacking with Tyr~197~ in HRV14.
Table 1: Comparative Properties of Azine Heterocycles in Drug Design
| Heterocycle | Dipole Moment (D) | LogD~7.4~ Reduction | CYP 450 Inhibition Risk |
|---|---|---|---|
| Pyridazine | 5.24 | 2.17 | Low |
| Pyridine | 2.20 | 1.05 | High |
| Pyrimidine | 2.10 | 1.20 | Moderate |
| 1,2,4-Triazine | 3.85 | 1.80 | Moderate |
Data derived from metabolic stability and computational stacking studies.
Academic Interest in Furan-Substituted Pyridazines
Furan-substituted pyridazines combine the electron-deficient pyridazine core with the electron-rich furan ring, creating a push-pull electronic system that enhances binding to targets with polar active sites. The furan-2-yl group at position 6 of pyridazine introduces steric and electronic effects that modulate solubility and target engagement. For instance, in hepatitis C virus (HCV) NS5B inhibitors, analogous furan-pyridazine hybrids exhibited nanomolar potency by forming hydrogen bonds with Tyr~555~ and Ser~288~ (O-O distances: 2.66–2.98 Å). Synthetic methodologies for such compounds often involve Suzuki-Miyaura coupling or Diaza–Wittig reactions, as demonstrated in the synthesis of 6-arylpyridazines from 1,3-diketones.
Research Evolution of Thioether-Linked Bioactive Compounds
Thioether (-S-) linkers, as seen in the sulfanyl acetyl group of the target compound, enhance metabolic stability and enable hydrophobic interactions with cysteine-rich domains. In HCV NS5B inhibitors, thioether-linked pyridazine carboxamides improved antiviral potency by 10-fold compared to oxygen analogs, attributed to sulfur’s polarizability and reduced susceptibility to oxidative metabolism. Additionally, thioethers in spinal muscular atrophy (SMA) modulators facilitated intramolecular hydrogen bonding with pyridazine nitrogen, stabilizing planar conformations critical for splicing modulation.
Table 2: Bioactive Thioether-Linked Pyridazine Derivatives
| Compound | Target | IC~50~ (nM) | Key Interaction Mechanism |
|---|---|---|---|
| BTA-798 | HRV Capsid | 1.2 | π-Stacking with Tyr~197~ |
| MK-8245 | SCD1 | 0.8 | Liver-targeted thioether prodrug |
| HCV Inhibitor 99 | NS5B Polymerase | 3.4 | H-bonds with Tyr~555~, Ser~288~ |
Data compiled from preclinical studies of antiviral and metabolic disorder therapeutics.
Piperazine Carboxylates in Contemporary Medicinal Chemistry
Piperazine carboxylates, such as the ethyl 1-carboxylate group in the target compound, confer conformational flexibility and improve aqueous solubility. The piperazine ring’s ability to adopt chair and boat conformations allows optimal positioning of pharmacophoric groups in enzyme active sites. For example, in HCV NS5B inhibitors, piperazine-derived analogs achieved liver-targeted delivery via organic anion transporter proteins, reducing off-target toxicity. The ethyl carboxylate ester further enhances metabolic stability, as evidenced by the progression of vapendavir (BTA-798) to clinical trials following ester bioisostere optimization.
Structural Insights :
Properties
IUPAC Name |
ethyl 4-[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-24-17(23)21-9-7-20(8-10-21)16(22)12-26-15-6-5-13(18-19-15)14-4-3-11-25-14/h3-6,11H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKIGVNYVIZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed by the condensation of hydrazine with a 1,4-diketone.
Thioether Formation: The furan and pyridazine rings are linked via a thioether bond, which can be achieved by reacting a thiol with a halogenated precursor.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and pyridazine rings could facilitate binding to biological targets, while the piperazine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine-pyridazine derivatives, focusing on substituents, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Sulfonyl () and carbonyl () groups increase polarity and hydrogen-bond acceptor capacity compared to the thioacetyl linker in the target compound.
Physicochemical Properties :
- The target compound’s higher molecular weight (419.45 vs. 376.43–427.47 g/mol) reflects its furan and thioacetyl substituents.
- LogP values (estimated via XLogP3 ): The oxadiazole derivative (LogP ~2.6) is more lipophilic than the target compound (predicted LogP ~1.8), suggesting differences in membrane permeability.
Synthetic Routes :
- All compounds utilize piperazine functionalization via nucleophilic substitution (e.g., with pyridazine-thiols ) or coupling reactions (e.g., with acid chlorides ).
- The furan-substituted pyridazine in the target compound likely requires protective-group chemistry to avoid side reactions during synthesis .
Biological Relevance :
- Piperazine derivatives with sulfonamide or amide groups (e.g., ) show enhanced binding to receptors like serotonin or dopamine transporters.
- The thioacetyl linker in the target compound may confer metabolic stability compared to ester or ketone linkages .
Research Findings and Implications
Structural Activity Relationship (SAR) :
- Potential Applications: The target compound’s furan and pyridazine motifs align with antimicrobial and antitumor scaffolds . Analogues with sulfonyl groups () are prioritized for CNS drug development due to enhanced blood-brain barrier penetration.
Biological Activity
Ethyl 4-(2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a furan moiety, and a pyridazinyl group, contributing to its diverse biological activities. The structural complexity allows for multiple interactions with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazinyl compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
Case Study: Antifungal Activity
A related study demonstrated that certain pyrazole derivatives displayed notable antifungal activity against phytopathogenic fungi, suggesting that modifications in the structure can enhance efficacy .
Anticancer Potential
Research has shown that pyridazinyl compounds can inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
The interaction of this compound with molecular targets such as kinases and receptors is crucial for its anticancer activity. For example, studies have highlighted the inhibition of BRAF(V600E) and EGFR pathways by related compounds .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that certain derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the piperazine or pyridazinyl rings can significantly influence the pharmacological profile.
| Substituent | Effect on Activity |
|---|---|
| Furan ring addition | Enhances antimicrobial activity |
| Alkyl substitutions | Modulates anticancer potency |
| Halogenation | Increases binding affinity to targets |
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:
- Cytotoxicity against cancer cell lines
- Antibacterial and antifungal efficacy
- Anti-inflammatory responses
In Vivo Studies
Animal models have been utilized to further investigate the therapeutic potential of this compound. For example, a study involving mice demonstrated significant tumor reduction when treated with related pyridazinyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
